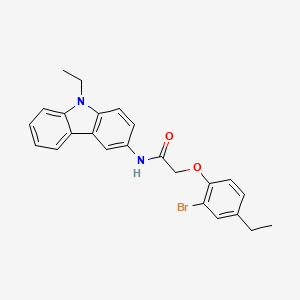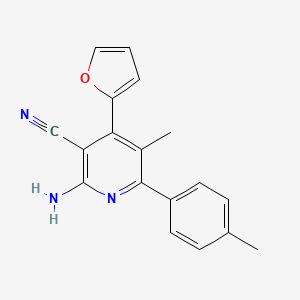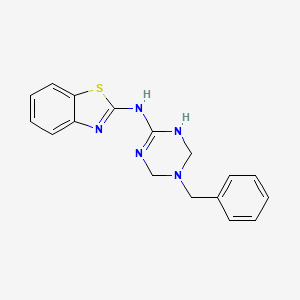![molecular formula C20H14Cl2N2O3S B15025502 5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B15025502.png)
5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a furan ring, a benzothiazole moiety, and a dichlorophenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach is the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to yield the desired furan derivative. The final step involves the reaction of this intermediate with 4-methyl-1,3-benzothiazol-2-amine under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenoxy group and the benzothiazole moiety contributes to its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C20H14Cl2N2O3S |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
5-[(2,5-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H14Cl2N2O3S/c1-11-3-2-4-17-18(11)23-20(28-17)24-19(25)15-8-6-13(27-15)10-26-16-9-12(21)5-7-14(16)22/h2-9H,10H2,1H3,(H,23,24,25) |
Clave InChI |
QDBKLYWKIOQZPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15025420.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025425.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15025437.png)
![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B15025441.png)


![3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B15025455.png)
![prop-2-en-1-yl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025462.png)

![1-(4-methoxyphenyl)-7-(pyridin-3-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15025476.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B15025479.png)
![N-(2,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025482.png)
![4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15025489.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B15025507.png)
